4S,5R-17S-resolvin
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Overview
Description
4S,5R-17S-resolvin is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin D series, which are known for their potent anti-inflammatory and pro-resolving properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4S,5R-17S-resolvin involves several steps, starting from docosahexaenoic acid. The key intermediate in this synthesis is 4S,5S-epoxy-17S-hydroxy-docosahexaenoic acid. This intermediate is prepared through enzymatic oxygenation of docosahexaenoic acid by lipoxygenases and cyclooxygenases. The epoxy intermediate is then converted to this compound through a series of stereoselective reactions, including epoxide transposition under basic conditions and a cis-selective Wittig reaction .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high stereochemical purity. Current methods rely on total organic synthesis and enzymatic processes to achieve the desired product. Advances in biotechnological methods and enzymatic catalysis are expected to improve the scalability and efficiency of industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
4S,5R-17S-resolvin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-oxo-resolvin, which has distinct biological activities.
Reduction: Reduction reactions can modify its hydroxyl groups, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its stability and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under mild conditions.
Major Products Formed
17-oxo-resolvin: Formed through oxidation, this product has unique anti-inflammatory properties.
Reduced resolvins: These products result from reduction reactions and may have altered biological activities.
Scientific Research Applications
4S,5R-17S-resolvin has a wide range of scientific research applications, including:
Chemistry
Synthesis of analogs: Researchers study its structure-activity relationships by synthesizing analogs with modified functional groups.
Biology
Inflammation resolution: It is used to study the mechanisms of inflammation resolution and the role of lipid mediators in immune responses.
Medicine
Therapeutic potential: Its potent anti-inflammatory properties make it a candidate for developing new treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease
Industry
Biotechnology: It is explored for its potential in biotechnological applications, including the development of anti-inflammatory drugs and supplements.
Mechanism of Action
4S,5R-17S-resolvin exerts its effects by binding to specific receptors on immune cells, such as G-protein-coupled receptors. This binding triggers a cascade of signaling pathways that promote the resolution of inflammation. Key molecular targets include:
Leukocytes: It inhibits leukocyte infiltration and promotes the clearance of apoptotic cells.
Macrophages: It enhances macrophage phagocytosis of apoptotic cells and debris.
Cytokines: It regulates the production of pro-inflammatory and anti-inflammatory cytokines, balancing the immune response
Comparison with Similar Compounds
Similar Compounds
Resolvin D1: Another member of the resolvin D series, with similar anti-inflammatory properties.
Resolvin D2: Known for its role in resolving inflammation and promoting tissue repair.
Resolvin D3: Shares structural similarities and biological activities with 4S,5R-17S-resolvin
Uniqueness
This compound is unique due to its specific stereochemistry and potent biological activities. Its ability to selectively bind to receptors and modulate immune responses distinguishes it from other resolvins. Additionally, its role in promoting the resolution of inflammation and tissue homeostasis makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C22H31O5- |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoate |
InChI |
InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/p-1/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |
InChI Key |
YKPLJNOOLKUEBS-RIYRYSNMSA-M |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)[O-])O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)[O-])O)O)O |
Origin of Product |
United States |
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